Chloro(eta5-cyclopentadienyl)bis(triphenylphosphine)ruthenium

Beschreibung

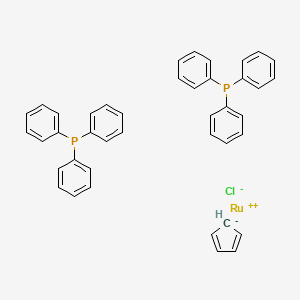

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is an organoruthenium compound with the formula RuCl(PPh₃)₂(C₅H₅). This compound is known for its air-stable orange crystalline solid form and is widely used in various organometallic synthetic and catalytic transformations .

Eigenschaften

CAS-Nummer |

32993-05-8 |

|---|---|

Molekularformel |

C41H35ClP2Ru |

Molekulargewicht |

726.2 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;ruthenium(2+);bis(triphenylphosphane);chloride |

InChI |

InChI=1S/2C18H15P.C5H5.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+2/p-1 |

InChI-Schlüssel |

QHMOWPJARYQHOB-UHFFFAOYSA-M |

Kanonische SMILES |

C1C=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |

Synonyme |

η5-Cyclopentadienylbis(triphenylphosphine)ruthenium Chloride; , Chloro-π-cyclopentadienylbis(triphenylphosphine) Ruthenium; Bis(triphenylphosphine)(chloro)cyclopentadienylruthenium; Bis(triphenylphosphine)(cyclopentadiene)ruthenium chloride; Bis(trip |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be synthesized by reacting dichlorotris(triphenylphosphine)ruthenium(II) with cyclopentadiene. The reaction is typically carried out by heating a mixture of ruthenium(III) chloride, triphenylphosphine, and cyclopentadiene in ethanol . The reaction can be represented as follows:

RuCl2(PPh3)3+C5H6→RuCl(PPh3)2(C5H5)+HCl

Analyse Chemischer Reaktionen

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) undergoes a variety of reactions, often involving the substitution of the chloride ligand. For example, with phenylacetylene, it forms the phenyl vinylidene complex:

(C5H5)(PPh3)2RuCl+HC2Ph+NH4[PF6]→[Ru(C:CHPh)(PPh3)2(C5H5)][PF6]+NH4Cl

This compound also serves as a catalyst for the isomerization of allylic alcohols to the corresponding saturated carbonyls in the presence of ammonium hexafluorophosphate .

Wissenschaftliche Forschungsanwendungen

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is extensively used in scientific research due to its catalytic properties. It is an efficient transfer hydrogenation catalyst and is used in the formation of indoles, isoquinolines, and quinolines . Additionally, it catalyzes the regioselective fusion of organic azides and terminal alkynes, producing 1,5-disubstituted 1,2,3-triazoles . This compound is also involved in the electrochemical oxidation of methanol and the hydration of 1-alkynes .

Wirkmechanismus

The mechanism of action of chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) involves its role as a catalyst in various reactions. For instance, in the regioselective fusion of organic azides and terminal alkynes, the compound facilitates the formation of 1,5-disubstituted 1,2,3-triazoles by coordinating with the reactants and stabilizing the transition state . The molecular targets and pathways involved in these reactions are primarily related to the coordination chemistry of the ruthenium center and its ability to stabilize various intermediates.

Vergleich Mit ähnlichen Verbindungen

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be compared with other similar organoruthenium compounds such as:

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride:

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II): This compound is another variant with different ligands, used in various catalytic transformations.

These compounds highlight the versatility of ruthenium-based catalysts and their ability to participate in a wide range of chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.